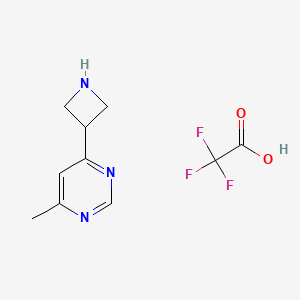
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrimidine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azetidine ring and the pyrimidine moiety makes it a versatile compound for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Pyrimidine Formation: The pyrimidine moiety can be introduced through a series of reactions involving the condensation of appropriate precursors.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the compound to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- 3-(Azetidin-3-yl)-4-iodo-1H-pyrazole-5-carboxylic acid; trifluoroacetic acid
- 4-(Azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)
Uniqueness
4-(Azetidin-3-yl)-6-methylpyrimidine; trifluoroacetic acid is unique due to the combination of the azetidine ring, pyrimidine moiety, and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C10H12F3N3O2 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-6-methylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11N3.C2HF3O2/c1-6-2-8(11-5-10-6)7-3-9-4-7;3-2(4,5)1(6)7/h2,5,7,9H,3-4H2,1H3;(H,6,7) |
InChIキー |
ZWNSKHFUOGKGPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)C2CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
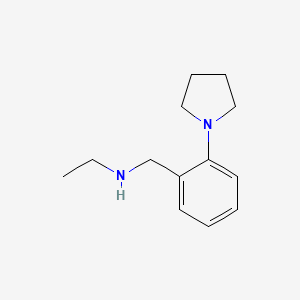

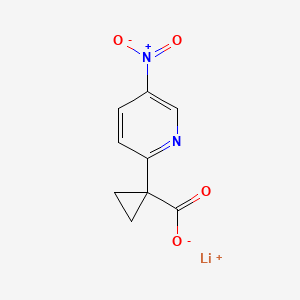

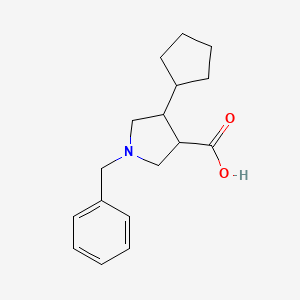

![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
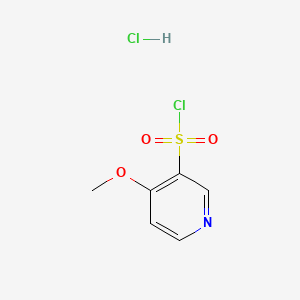
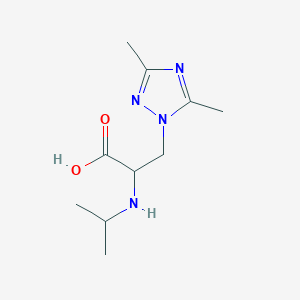
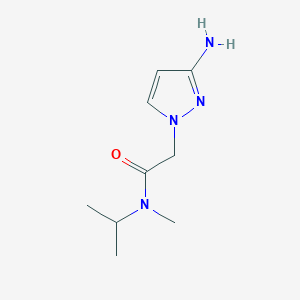
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

